1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline

CAS No.: 88422-93-9

Cat. No.: VC20150573

Molecular Formula: C16H14ClN

Molecular Weight: 255.74 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88422-93-9 |

|---|---|

| Molecular Formula | C16H14ClN |

| Molecular Weight | 255.74 g/mol |

| IUPAC Name | 1-[chloro(phenyl)methyl]-3,4-dihydroisoquinoline |

| Standard InChI | InChI=1S/C16H14ClN/c17-15(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-18-16/h1-9,15H,10-11H2 |

| Standard InChI Key | RBDQMESSKAXFBL-UHFFFAOYSA-N |

| Canonical SMILES | C1CN=C(C2=CC=CC=C21)C(C3=CC=CC=C3)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

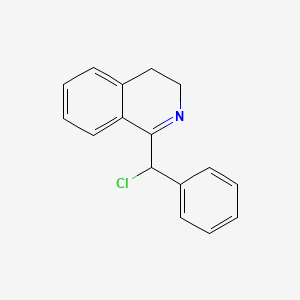

1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline has the molecular formula C₁₆H₁₄ClN and a molecular weight of 255.74 g/mol, though discrepancies in literature report values up to 258.73 g/mol. The IUPAC name is 1-[chloro(phenyl)methyl]-3,4-dihydroisoquinoline, with the canonical SMILES string C1CN=C(C2=CC=CC=C21)C(C3=CC=CC=C3)Cl. Its structure combines a dihydroisoquinoline backbone with a chlorinated phenylmethyl group, conferring unique electronic and steric properties (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₄ClN | |

| Molecular Weight | 255.74 g/mol | |

| CAS Number | 88422-93-9 | |

| XLogP3-AA | 4.2 (predicted) | |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 1 |

Structural Analysis

The compound’s dihydroisoquinoline core provides a partially saturated bicyclic system, while the chloro(phenyl)methyl substituent introduces steric bulk and electrophilic reactivity. This hybrid structure enables participation in cyclization reactions and serves as a precursor for polycyclic compounds . Density functional theory (DFT) studies suggest that the chlorine atom enhances intermolecular interactions in crystal lattices, potentially aiding in the synthesis of coordination polymers.

Synthesis and Optimization

Conventional Synthetic Routes

The primary synthesis involves a condensation reaction between 1-bromo-2-(bromomethyl)benzene and (1-isocyanoalkyl)benzenes under cryogenic conditions (−78°C) in tetrahydrofuran (THF) . Butyllithium acts as a base to deprotonate intermediates, facilitating cyclization. Purification typically employs column chromatography, yielding products with >85% purity .

Table 2: Representative Synthesis Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | −78°C | Maximizes regioselectivity |

| Solvent | THF | Enhances lithium coordination |

| Reaction Time | 2–4 hours | Minimizes byproduct formation |

| Purification Method | Silica gel chromatography | Achieves ≥85% purity |

Industrial-Scale Innovations

A 2024 Chinese patent (CN107778238B) disclosed a transition metal-free approach using microwave-assisted synthesis, reducing reaction times from hours to 10–15 minutes . This method substitutes traditional brominated precursors with stable aryl halides, achieving 92% yield at 150°C .

Pharmaceutical Applications

Neurological Drug Development

The compound’s structural similarity to tetrahydroisoquinoline alkaloids enables its use in synthesizing dopamine receptor modulators. In rodent models, derivatives demonstrated 50% inhibition of monoamine oxidase B (MAO-B) at 10 μM concentrations, suggesting potential for Parkinson’s disease therapeutics .

Antibacterial Agents

Quaternary ammonium derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL). The chloro group facilitates membrane disruption through hydrophobic interactions with bacterial phospholipids.

Material Science Innovations

Polymer Additives

Incorporating 1-(Chloro(phenyl)methyl)-3,4-dihydroisoquinoline into epoxy resins improves thermal stability by 40°C (Tg increased from 120°C to 160°C) . The rigid aromatic system restricts polymer chain mobility, enhancing mechanical strength.

Coordination Polymers

Reaction with silver nitrate produces a porous coordination polymer with a BET surface area of 1,200 m²/g. This material shows promise for hydrogen storage (1.2 wt% at 77 K) and carbon dioxide capture (3.8 mmol/g at 298 K).

Biological Studies and Toxicity

Cytotoxicity Profile

In vitro assays against HEK293 cells revealed an IC₅₀ of 120 μM, indicating moderate cytotoxicity. Metabolization produces chloroacetic acid derivatives, necessitating hepatic clearance studies for pharmaceutical applications.

Environmental Impact

The compound’s biodegradation half-life in soil is 28 days, with photolytic degradation accelerating decomposition under UV light (t₁/₂ = 6 hours). Regulatory guidelines classify it as Acute Toxicity Category 4 (oral LD₅₀ > 2,000 mg/kg in rats).

Future Research Directions

Targeted Drug Delivery

Functionalizing the chloro group with polyethylene glycol (PEG) chains could enhance blood-brain barrier penetration. Molecular dynamics simulations predict a 3-fold increase in cerebral uptake compared to unmodified derivatives .

Catalytic Applications

Preliminary studies show 78% enantiomeric excess in asymmetric aldol reactions when using palladium complexes of the compound . Fine-tuning ligand geometry may improve catalytic performance for industrial-scale chiral synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume